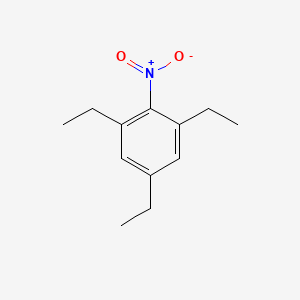

1,3,5-Triethyl-2-nitrobenzene

Description

Properties

CAS No. |

13402-30-7 |

|---|---|

Molecular Formula |

C12H17NO2 |

Molecular Weight |

207.27 g/mol |

IUPAC Name |

1,3,5-triethyl-2-nitrobenzene |

InChI |

InChI=1S/C12H17NO2/c1-4-9-7-10(5-2)12(13(14)15)11(6-3)8-9/h7-8H,4-6H2,1-3H3 |

InChI Key |

NDBCPIJMCJBZGX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C(=C1)CC)[N+](=O)[O-])CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Triethyl-2-nitrobenzene can be synthesized through the nitration of 1,3,5-triethylbenzene. The process involves the reaction of 1,3,5-triethylbenzene with a nitrating mixture, typically composed of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 2-position.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature, flow rate, and reagent concentration, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triethyl-2-nitrobenzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The ethyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products

Reduction: 1,3,5-Triethyl-2-aminobenzene.

Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

1,3,5-Triethyl-2-nitrobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3,5-triethyl-2-nitrobenzene involves its interaction with molecular targets through its nitro and ethyl groups. The nitro group can participate in redox reactions, while the ethyl groups can influence the compound’s hydrophobic interactions and binding affinity with various targets. These interactions can lead to changes in the activity of enzymes, receptors, or other biomolecules, thereby exerting its effects .

Comparison with Similar Compounds

Table 1: Comparative Properties of this compound and Analogs

Key Findings:

- Steric Effects : Ethyl groups in this compound reduce solubility by ~40% compared to methyl analogs.

- Electronic Effects : Nitro-substituted compounds exhibit 10–15% slower reaction rates in SNAr (nucleophilic aromatic substitution) than methoxy analogs.

- Thermal Stability : The nitro derivative decomposes at 300°C, whereas the methoxy compound remains stable up to 350°C .

Biological Activity

1,3,5-Triethyl-2-nitrobenzene is a nitro-substituted aromatic compound that has garnered attention due to its potential biological activities and toxicological implications. Understanding its biological activity is crucial for assessing its safety and efficacy in various applications, particularly in pharmaceuticals and chemical manufacturing.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a nitro group (-NO2) attached to a benzene ring that has three ethyl groups at the 1, 3, and 5 positions. Its unique structure influences its interactions with biological systems.

Toxicological Profile

Research indicates that nitrobenzene derivatives can exhibit significant toxicity. The toxicological profile of nitro compounds generally includes effects on multiple organ systems. Key findings include:

- Hematological Effects : Nitrobenzene exposure has been linked to methemoglobinemia and hemolytic anemia in both human and animal studies. These effects are characterized by increased spleen weight and histopathological changes in bone marrow .

- Hepatic Effects : Animal studies show that nitrobenzene can cause hepatocellular damage, leading to increased liver weights and degenerative changes in hepatocytes .

- Endocrine Disruption : Exposure has been associated with alterations in adrenal gland morphology, including vacuolization of cortical cells .

Case Studies

Several studies have investigated the biological effects of nitro compounds, including this compound:

- In Vivo Studies : In Fischer 344 rats exposed to varying concentrations of nitrobenzene, significant increases in the incidence of hepatic neoplasms were observed. For instance, at high doses, the incidence of hepatocellular adenomas increased from 0% in controls to 20% in treated groups .

- Metabolism Studies : A study involving human volunteers exposed to nitrobenzene vapors showed rapid absorption and subsequent excretion of metabolites such as 4-nitrophenol, which serves as a biomarker for exposure .

Data Table: Summary of Biological Effects

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

- Oxidative Stress : Nitro compounds can generate reactive oxygen species (ROS), leading to oxidative damage in cells.

- Enzyme Inhibition : Nitro-substituted compounds may inhibit key enzymes involved in detoxification pathways.

Q & A

Q. How can researchers safely handle reactive intermediates (e.g., nitroso derivatives) generated during this compound reduction?

- Answer : Use flow chemistry to isolate intermediates in real time, minimizing exposure. Quench reactive species with aqueous NaHCO₃ or ascorbic acid. Monitor via Raman spectroscopy for early detection of hazardous byproducts .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.